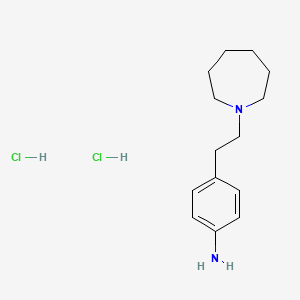
2,3,4-Tribromo-6-(trifluoromethyl)pyridine
Descripción general
Descripción
“2,3,4-Tribromo-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6HBr3F3N . It is used for research purposes. The trifluoromethylpyridine (TFMP) group and its derivatives, including this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, including “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with three bromine atoms and a trifluoromethyl group attached to it .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including “this compound”, have been used in various chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the fluorine atom and the pyridine in their structure .Aplicaciones Científicas De Investigación
2,3,4-Tribromo-6-(trifluoromethyl)pyridine has been used in various scientific research applications, such as biochemistry, pharmacology, and toxicology. In biochemistry, it has been used to study the metabolic pathways of various compounds. In pharmacology, it has been used to study the effects of drugs on the body. In toxicology, it has been used to study the toxicity of various chemicals. This compound has also been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes.
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines are thought to owe their biological activities to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives are used in the protection of crops from pests .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the agrochemical industry for crop protection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4-Tribromo-6-(trifluoromethyl)pyridine. It’s recommended to ensure adequate ventilation when handling this compound and to take precautionary measures against static discharges .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,4-Tribromo-6-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful in a variety of scientific research applications. It is also relatively easy to synthesize and is relatively stable in aqueous solution. However, there are some limitations to using this compound in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. Additionally, it can be toxic if not handled properly.
Direcciones Futuras
2,3,4-Tribromo-6-(trifluoromethyl)pyridine has a wide range of potential future applications. It could be used in the synthesis of new drugs or other compounds. It could also be used to study the toxicity of various chemicals or to study the metabolic pathways of various compounds. Additionally, it could be used to study the effects of drugs on the body or to study the biochemical and physiological effects of various compounds. Finally, it could be used to study the antimicrobial effects of various compounds.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,3,4-Tribromo-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of bromine and trifluoromethyl groups enhances its reactivity and binding affinity. This compound has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interactions between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, influencing the overall metabolic pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits moderate stability under standard laboratory conditions, with a tendency to degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage, highlighting the importance of controlled experimental conditions to minimize degradation and ensure reproducibility of results .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules, including DNA, proteins, and lipids . These interactions can result in alterations in metabolic flux and changes in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues . The distribution of this compound is also affected by its lipophilicity, allowing it to cross cellular membranes and localize within lipid-rich compartments .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize within the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and interactions with targeting signals, ensuring its precise localization and function .
Propiedades
IUPAC Name |
2,3,4-tribromo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3F3N/c7-2-1-3(6(10,11)12)13-5(9)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGIYQTVWOYKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673553 | |
| Record name | 2,3,4-Tribromo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214383-04-6 | |
| Record name | 2,3,4-Tribromo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389601.png)
![3-[(2-Bromoacetyl)amino]-N-butylbenzamide](/img/structure/B1389604.png)
![4-[(2-Bromoacetyl)amino]-N-butylbenzamide](/img/structure/B1389605.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine](/img/structure/B1389606.png)
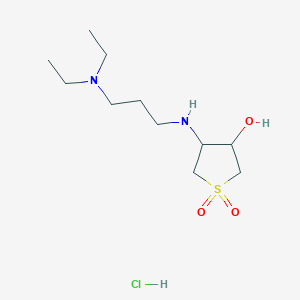
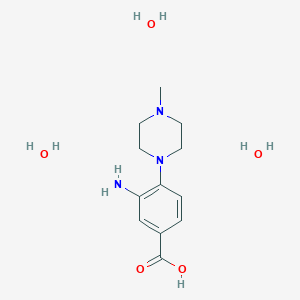

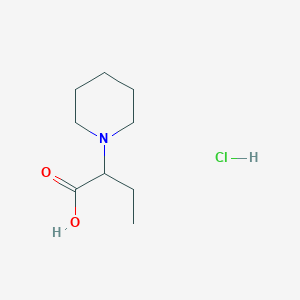
![C-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-C-furan-2-yl-methylamine hydrochloride](/img/structure/B1389613.png)
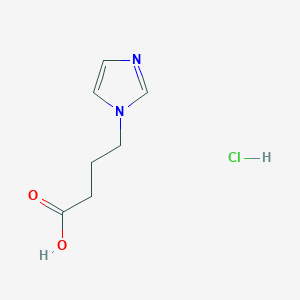
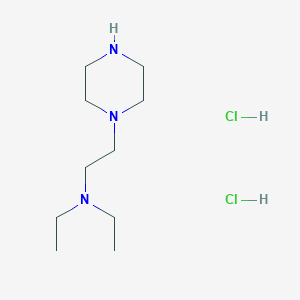
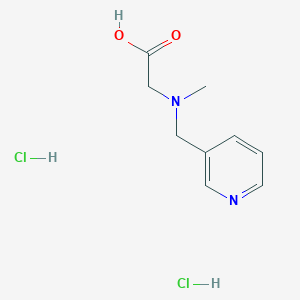
![4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1389617.png)
